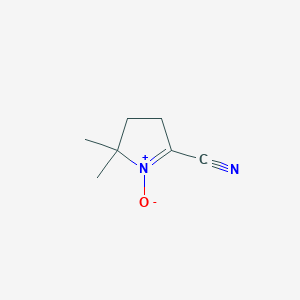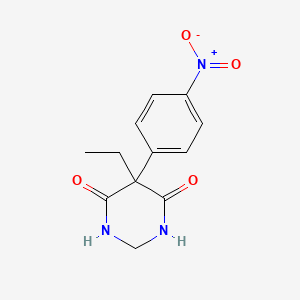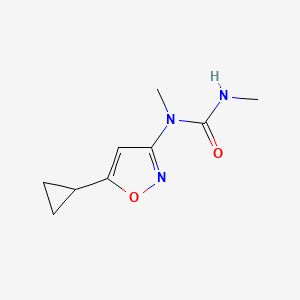![molecular formula C25H28O6 B14628716 4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-82-8](/img/structure/B14628716.png)
4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxylic acid group and a phenoxynonyl ether substituent, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenoxynonyl Ether Group: The phenoxynonyl ether group can be introduced via an etherification reaction, where the chromene intermediate is reacted with 9-phenoxynonanol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenoxynonyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxynonyl ether group, which may result in different biological activities.
7-Hydroxy-4H-chromene-2-carboxylic acid: Contains a hydroxyl group instead of the phenoxynonyl ether group, leading to different chemical reactivity and biological properties.
4-Oxo-7-((9-phenyl)oxy)-4H-chromene-2-carboxylic acid: Similar structure but with a phenyl group instead of the phenoxynonyl group, which may affect its solubility and biological activity.
Uniqueness
4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid is unique due to the presence of the phenoxynonyl ether group, which may enhance its solubility, stability, and biological activity compared to similar compounds. This structural feature may also contribute to its potential as a versatile building block in organic synthesis and its diverse applications in scientific research.
属性
CAS 编号 |
53873-82-8 |
|---|---|
分子式 |
C25H28O6 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
4-oxo-7-(9-phenoxynonoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C25H28O6/c26-22-18-24(25(27)28)31-23-17-20(13-14-21(22)23)30-16-10-5-3-1-2-4-9-15-29-19-11-7-6-8-12-19/h6-8,11-14,17-18H,1-5,9-10,15-16H2,(H,27,28) |
InChI 键 |
FWRZIXBGCPHRLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCCCCCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



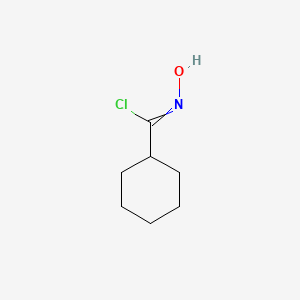
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
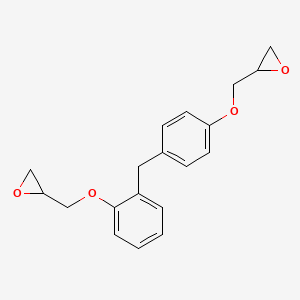


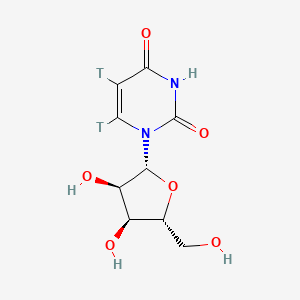

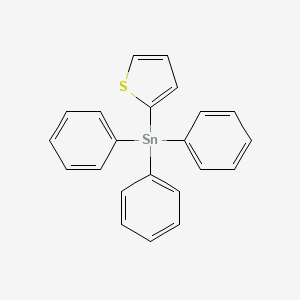
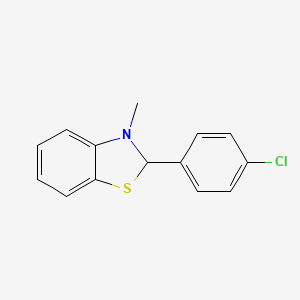
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
